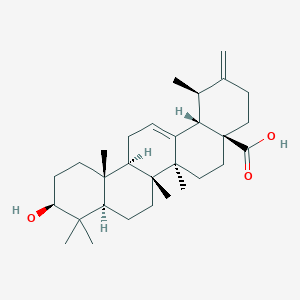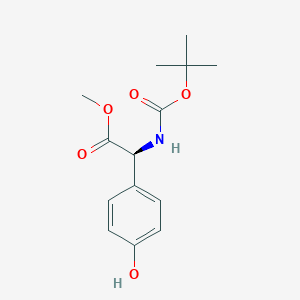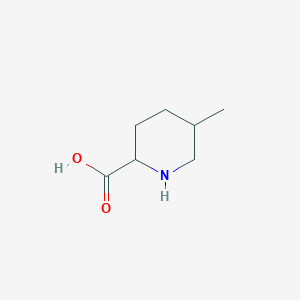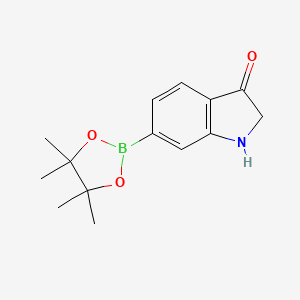
Dimethyl(piperidin-2-yl)phosphine oxide
Vue d'ensemble
Description
Dimethyl(piperidin-2-yl)phosphine oxide is a chemical compound with the molecular formula C7H16NOP . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Dimethyl(piperidin-2-yl)phosphine oxide consists of a piperidine ring with a phosphine oxide group attached to one of the carbon atoms . The phosphine oxide group consists of a phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
Dimethyl(piperidin-2-yl)phosphine oxide has a molecular weight of 161.18 and a predicted density of 1.00±0.1 g/cm3 . Its predicted boiling point is 322.1±31.0 °C .Applications De Recherche Scientifique
1. Rotational Barriers in Substituted Piperidinochlorophenylphosphines
A study by Anagnostis and Turnbull (2004) explored the rotational barriers in substituted piperidinochlorophenylphosphines. They found that the thermal condensation of bis(piperidino)phosphine oxides with Mo(CO)6 led to significant quantities of the [R2NPO]4[Mo(CO)4]2 complex, particularly with the cis-2,6-dimethyl compound. This indicates the importance of dimethyl(piperidin-2-yl)phosphine oxide in the synthesis of such complexes, which are of interest in coordination chemistry (Anagnostis & Turnbull, 2004).
2. Synthesis and Applications of Furfuryl-containing Tertiary Phosphine Oxides
Varbanov and Borissov (1984) synthesized various furfuryl-containing tertiary phosphine oxides, including dimethyl(furfuryloxymethyl)phosphine oxide (DPO). These compounds were used to create phosphorus-containing furan polymers with reduced flammability. The study highlights the potential of dimethyl(piperidin-2-yl)phosphine oxide in synthesizing materials with enhanced fire-retardant properties (Varbanov & Borissov, 1984).
3. Organophosphorus, Nitrogen, and Sulfur-Containing Molecules on Surfaces
Research by White (1986) focused on the surface chemistry of organophosphorus compounds, including phosphine and dimethyl methylphosphonate, on various metal and metal oxide surfaces. This study implies the significance of dimethyl(piperidin-2-yl)phosphine oxide in understanding the interactions of such molecules with different surfaces, which is crucial in material science and surface chemistry (White, 1986).
4. Synthesis of Bicyclic Carbamates as Precursors of Sedum Alkaloid Derivatives
Szakonyi et al. (2005) reported the synthesis of a N-Boc-protected piperidin-2-yl phosphine oxide. This compound was used in the creation of new families of 3-alkyl-4,6,7,8-tetrahydro-3H-pyrido[1,2-c][1,3]oxazin-1-ones, which serve as useful substrates for further elaboration into Sedum alkaloid derivatives. This research illustrates the role of dimethyl(piperidin-2-yl)phosphine oxide in the synthesis of complex organic compounds with potential pharmacological applications (Szakonyi et al., 2005).
5. Molecular Conformations and Hydrogen Bonds
Shagidullin et al. (1987) conducted a study on dimethyl (hydroxymethyl) phosphine oxide, exploring its molecular conformations and the existence of intramolecular hydrogen bonds. This research provides insights into the structural characteristics of similar phosphine oxides, including dimethyl(piperidin-2-yl)phosphine oxide, which is crucial for understanding their chemical behavior and potential applications in various fields (Shagidullin et al., 1987).
Orientations Futures
The future directions in the field of piperidine derivatives focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in the pharmaceutical industry .
Propriétés
IUPAC Name |
2-dimethylphosphorylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQGPVKQRKTOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(piperidin-2-yl)phosphine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















